Home > Products > Screening Compounds P110575 > 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine
4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine - 1405704-66-6

4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-2974917
CAS Number: 1405704-66-6
Molecular Formula: C12H8Cl2N4
Molecular Weight: 279.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in medicinal chemistry. The presence of chlorine atoms in its structure enhances its reactivity, making it a subject of interest in various chemical and biological studies.

Source and Classification

This compound can be classified as a substituted pyrazolo[3,4-d]pyrimidine, which is characterized by a fused ring system containing both pyrazole and pyrimidine moieties. The specific substitutions on the pyrazolo ring and the chlorobenzyl group contribute to its unique properties and potential applications in scientific research .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:

  1. Formation of the Pyrazolo Ring: This is achieved through cyclization reactions involving appropriate precursors. A common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine to produce 3-chlorophenylhydrazine.
  2. Cyclization with 4-Chloropyrimidine-5-Carboxylic Acid: The intermediate hydrazine is then reacted with 4-chloropyrimidine-5-carboxylic acid under acidic conditions, leading to the formation of the desired compound. This process may require optimization for yield and purity during industrial production, often utilizing continuous flow reactors for efficiency .
  3. Alternative Synthetic Routes: Other methods may involve different starting materials or reaction conditions, including solvent-free techniques or variations in temperature and pressure to enhance yields and reduce by-products .
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can be represented by its chemical formula C12H9Cl2N4C_{12}H_{9}Cl_{2}N_{4}. The compound features:

  • A pyrazolo ring fused with a pyrimidine ring.
  • Chlorine substituents at the 4-position of the pyrazolo ring and at the 3-position of the benzyl group.

The structural integrity and electronic properties are crucial for its interactions in biological systems, particularly as potential inhibitors of specific enzymes or receptors .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is involved in various chemical reactions:

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield derivatives that may exhibit different biological activities.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which are valuable for synthesizing complex biaryl compounds .
Mechanism of Action

The mechanism of action for 4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with specific molecular targets within biological systems. It has been identified as an inhibitor of certain kinases that play critical roles in cell proliferation pathways. By inhibiting these enzymes, the compound has potential applications in cancer therapy and other diseases characterized by uncontrolled cell growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 264.08 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

Chemical Properties

  • Solubility: Solubility characteristics are important for its application in biological assays; typically soluble in organic solvents like dimethyl sulfoxide.
  • Reactivity: The presence of chlorine enhances reactivity towards nucleophilic substitution, oxidation, and coupling reactions.

These properties make it suitable for various applications in medicinal chemistry and material science .

Applications

Scientific Uses

4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine has several notable applications:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and antiviral agent.
  • Cancer Research: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in tumor growth.
  • Material Science: Used in developing new materials that exhibit enhanced thermal stability or electrical conductivity due to its unique chemical structure.

The versatility of this compound underscores its significance in ongoing scientific research aimed at discovering new therapeutic agents and materials with specialized properties .

Introduction to Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target in Oncology

EGFR Signaling Pathways in Cancer Pathogenesis

The Epidermal Growth Factor Receptor (EGFR/ERBB1/HER1) is a transmembrane glycoprotein and member of the ERBB receptor tyrosine kinase superfamily. It plays a critical role in regulating cellular processes including proliferation, differentiation, adhesion, migration, and survival. Structurally, EGFR comprises:

  • An extracellular ligand-binding domain (subdivided into four domains I-IV)
  • A hydrophobic transmembrane domain
  • An intracellular tyrosine kinase domain with phosphorylation sites [1]

In physiological conditions, EGFR activation is tightly regulated. Ligand binding (e.g., EGF, TGF-α) stabilizes an open conformation, facilitating receptor dimerization (homodimerization or heterodimerization with HER2, HER3, or HER4). This triggers cross-phosphorylation of tyrosine residues in the C-terminal tail, creating docking sites for adaptor proteins (e.g., Grb2) and effector molecules. Downstream signaling cascades include:

  • KRAS-BRAF-MEK-ERK pathway: Drives uncontrolled proliferation
  • PI3K-AKT pathway: Promotes cell survival and inhibits apoptosis
  • STAT pathway: Influences gene transcription [1] [2]

In epithelial cancers (e.g., non-small cell lung cancer (NSCLC), breast, head and neck cancers), EGFR signaling is frequently dysregulated via:

  • Gene amplification: Leading to receptor overexpression (~60% of glioblastomas) [2]
  • Activating mutations: Common in NSCLC (e.g., exon 19 deletions, L858R point mutation in exon 21) [4] [9]
  • Extracellular domain alterations: e.g., EGFRvIII deletion mutant prevalent in glioblastoma [2]

These aberrations result in constitutive kinase activity, sustained pro-survival signaling, and tumor progression. Consequently, EGFR emerged as a prime therapeutic target in oncology [1] [4].

Limitations of Current EGFR-Tyrosine Kinase Inhibitors (TKIs) and Drug Resistance Mechanisms

Despite the efficacy of EGFR-TKIs across multiple cancer types, acquired resistance remains a formidable clinical challenge, particularly in NSCLC. Resistance mechanisms are broadly categorized as follows:

Table 1: Major Mechanisms of Acquired Resistance to EGFR-TKIs

TKI GenerationResistance MechanismMolecular AlterationFrequencyClinical Challenge
First-Gen (Gefitinib, Erlotinib)EGFR-Dependent (On-target)T790M gatekeeper mutation50-60% [10]Reduces drug affinity via steric hindrance & increased ATP affinity [5]
EGFR-Independent (Off-target)MET amplification5-20% [10]Activates parallel downstream signaling (PI3K/AKT)
Phenotypic TransformationHER2 amplification~12% [10]Limits efficacy of EGFR-specific inhibition
Second-Gen (Afatinib, Dacomitinib)EGFR-DependentT790M (similar to 1st gen)High prevalenceDose-limiting toxicity prevents effective inhibition [9]
Bypass ActivationPIK3CA mutationsVariableActivates downstream survival pathways
Third-Gen (Osimertinib)EGFR-DependentC797S mutationPrimary mechanism [3] [10]Disrupts covalent binding of irreversible inhibitors
EGFR-DependentCompound Mutations (e.g., C797S/T790M/del19)Emerging challengeRequires multi-targeted approaches [3] [5]
Bypass ActivationMET/HER2 amplificationIncreased incidence post-osimertinibDemands combination therapies [10]
Histologic TransformationSmall cell lung cancer (SCLC) transformation~3-15% [4]Requires chemotherapy re-introduction

Key Resistance Pathways:1. EGFR-Dependent ("On-target") Resistance:* Secondary mutations: T790M (1st/2nd gen inhibitors) and C797S (3rd gen) directly impede drug binding while preserving kinase activity [3] [5] [10].* Tertiary mutations: Emergence of complex compound mutations (e.g., Del19/T790M/C797S) poses significant barriers to existing TKIs [5].2. EGFR-Independent ("Off-target") Resistance:* Bypass track activation: Genomic alterations (e.g., MET, HER2, KRAS amplification/mutations; PIK3CA mutations) reactivate downstream signaling cascades (PI3K/AKT, MAPK) independent of EGFR inhibition [4] [10].* Phenotypic transformation: Epithelial-to-mesenchymal transition (EMT) or transformation to SCLC or squamous cell carcinoma confers therapeutic escape [4] [10].3. Tumor Microenvironment (TME)-Mediated Resistance: Heterogeneous tumor cell populations (e.g., pre-existing EGFR-low clones) secrete factors like TGFβ, fostering a drug-tolerant microenvironment and facilitating resistance through non-genetic mechanisms [7].

These resistance pathways necessitate novel EGFR inhibitors with activity against resistant mutants and complementary mechanisms.

Properties

CAS Number

1405704-66-6

Product Name

4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-chloro-1-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine

Molecular Formula

C12H8Cl2N4

Molecular Weight

279.12

InChI

InChI=1S/C12H8Cl2N4/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2

InChI Key

QWSYPLRBASSYPM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C=N2)C(=NC=N3)Cl

Solubility

not available

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